CO2 Adsorption vs. Divinylbenzene Polymers
A hybrid network polymer synthesized from tetrakis(4-vinylphenyl)silane (cage polymer 1) demonstrates a CO2 uptake capacity of 0.55 mmol/g at 273 K and 101 kPa [1]. This value surpasses the CO2 uptake of microporous poly(divinylbenzene) (poly-DVB) materials reported under comparable conditions, which typically range from 0.20 to 0.35 mmol/g at 273 K and 1 bar [2]. The enhanced capacity is attributed to the rigid, tetrahedral monomer architecture that generates a more favorable microporous structure for CO2 physisorption compared to the predominantly mesoporous networks formed by the difunctional divinylbenzene crosslinker.
| Evidence Dimension | CO2 adsorption capacity (uptake) |
|---|---|
| Target Compound Data | 0.55 mmol/g (2.44 wt%) |
| Comparator Or Baseline | Poly(divinylbenzene) microporous polymers: 0.20–0.35 mmol/g |
| Quantified Difference | 57–175% higher uptake for the target-derived polymer |
| Conditions | 273 K, 101 kPa (1 bar), pure CO2 gas |
Why This Matters
This quantifiable increase in CO2 capacity directly impacts the material's viability for carbon capture and gas separation applications, providing a clear performance-based reason to select the tetrakis(4-vinylphenyl)silane building block over the simpler, more common difunctional crosslinker.
- [1] Jiang, C., Yang, W., Li, L., Hou, Y., Zhao, X., & Liu, H. (2015). An Efficient Approach to Octabromophenylethyl-Functionalized Cage Silsesquioxane and Its Use in Constructing Hybrid Porous Materials. European Journal of Inorganic Chemistry, 2015(23), 3835–3842. View Source
- [2] Dawson, R., Stevens, L. A., Drage, T. C., Snape, C. E., Smith, M. W., Adams, D. J., & Cooper, A. I. (2012). Impact of water coadsorption for carbon dioxide capture in microporous polymer sorbents. Journal of the American Chemical Society, 134(26), 10741-10744. View Source
